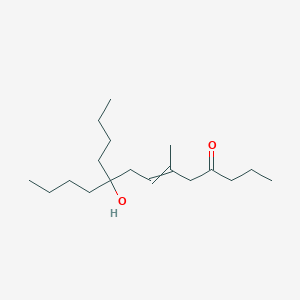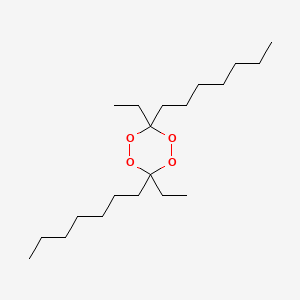![molecular formula C14H10F4O B12601631 4-Fluoro-5-methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol CAS No. 648438-93-1](/img/structure/B12601631.png)
4-Fluoro-5-methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-5-methyl-4’-(trifluoromethyl)[1,1’-biphenyl]-3-ol: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluoro group, a methyl group, and a trifluoromethyl group attached to a biphenyl structure. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methyl-4’-(trifluoromethyl)[1,1’-biphenyl]-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex biphenyl derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as the reaction temperature and time, are critical factors in achieving efficient production.
化学反应分析
Types of Reactions: 4-Fluoro-5-methyl-4’-(trifluoromethyl)[1,1’-biphenyl]-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluoro, methyl, and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can lead to a wide range of biphenyl derivatives with different functional groups.
科学研究应用
Chemistry: In chemistry, 4-Fluoro-5-methyl-4’-(trifluoromethyl)[1,1’-biphenyl]-3-ol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: The compound’s structural features may allow it to interact with biological molecules, making it a potential candidate for studying biochemical pathways and mechanisms.
Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential pharmacological activities. The presence of the trifluoromethyl group, in particular, is known to enhance the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 4-Fluoro-5-methyl-4’-(trifluoromethyl)[1,1’-biphenyl]-3-ol exerts its effects depends on its specific applicationThe presence of the fluoro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for its targets .
相似化合物的比较
- 4-Fluoro-4’-methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl boronic acid
- 4-(trifluoromethyl)phenol
- 4-trifluoromethylbiphenyl
Uniqueness: 4-Fluoro-5-methyl-4’-(trifluoromethyl)[1,1’-biphenyl]-3-ol is unique due to the specific combination of functional groups attached to the biphenyl core. The presence of both fluoro and trifluoromethyl groups imparts distinct electronic and steric properties, which can influence the compound’s reactivity and interactions with other molecules. This makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
648438-93-1 |
|---|---|
分子式 |
C14H10F4O |
分子量 |
270.22 g/mol |
IUPAC 名称 |
2-fluoro-3-methyl-5-[4-(trifluoromethyl)phenyl]phenol |
InChI |
InChI=1S/C14H10F4O/c1-8-6-10(7-12(19)13(8)15)9-2-4-11(5-3-9)14(16,17)18/h2-7,19H,1H3 |
InChI 键 |
ZRAPSQPXZRHMRC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1F)O)C2=CC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


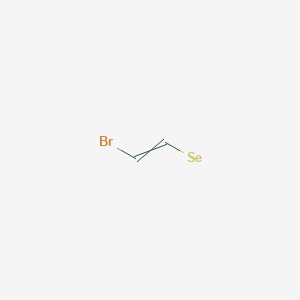
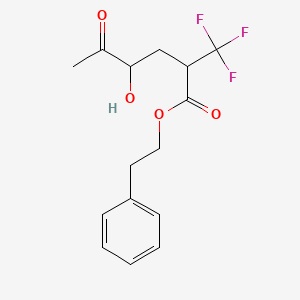
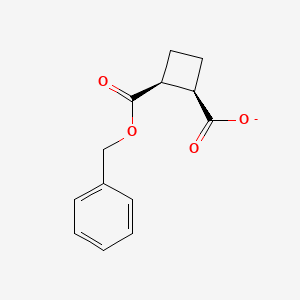
![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide](/img/structure/B12601555.png)
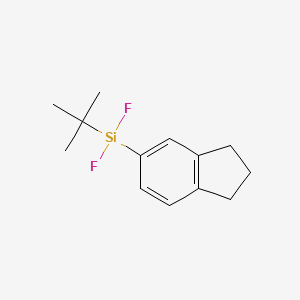
![6-[(3,4-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12601571.png)

![4-[(Butan-2-yl)oxy]-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601593.png)
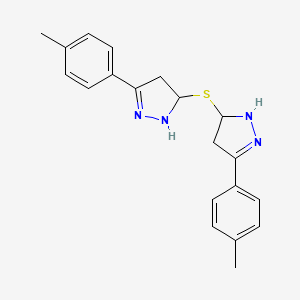

![(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid](/img/structure/B12601614.png)
